
2-Cyclopropoxy-3,5-difluorobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Cyclopropoxy-3,5-difluorobenzylamine est un composé organique de formule moléculaire C10H11F2NO. Elle est caractérisée par la présence d’un groupe cyclopropoxy et de deux atomes de fluor liés à un squelette de benzylamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 2-Cyclopropoxy-3,5-difluorobenzylamine implique généralement la réaction de la 3,5-difluorobenzylamine avec l’alcool cyclopropylique dans des conditions spécifiques. La réaction est souvent catalysée par une base telle que l’hydrure de sodium ou le carbonate de potassium pour faciliter la formation du groupe cyclopropoxy.
Méthodes de production industrielle : Dans un contexte industriel, la production de this compound peut impliquer des réactions par lots à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification telles que la recristallisation ou la chromatographie.
Types de réactions :
Oxydation : La this compound peut subir des réactions d’oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de fluor peuvent être remplacés par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, peroxyde d’hydrogène.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures.
Principaux produits : Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction produit généralement des alcools ou des amines.
4. Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme unité de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique ou principe actif.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
2-Cyclopropoxy-3,5-difluorobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de la 2-Cyclopropoxy-3,5-difluorobenzylamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe cyclopropoxy et les atomes de fluor jouent un rôle crucial dans son affinité de liaison et son activité. Le composé peut moduler les voies biochimiques en inhibant ou en activant des enzymes spécifiques, ce qui entraîne divers effets biologiques.
Composés similaires :
3,5-Difluorobenzylamine : Elle n’a pas de groupe cyclopropoxy, ce qui entraîne des propriétés chimiques et biologiques différentes.
Cyclopropylamine : Elle contient le groupe cyclopropyle mais n’a pas les atomes de fluor, ce qui entraîne une réactivité et des applications distinctes.
Unicité : La this compound est unique en raison de la combinaison du groupe cyclopropoxy et des atomes de fluor, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Comparaison Avec Des Composés Similaires
3,5-Difluorobenzylamine: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the fluorine atoms, leading to distinct reactivity and applications.
Uniqueness: 2-Cyclopropoxy-3,5-difluorobenzylamine is unique due to the combination of the cyclopropoxy group and fluorine atoms, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
(2-cyclopropyloxy-3,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C10H11F2NO/c11-7-3-6(5-13)10(9(12)4-7)14-8-1-2-8/h3-4,8H,1-2,5,13H2 |
Clé InChI |
CFLRORUBQMMPLH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=C(C=C2F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



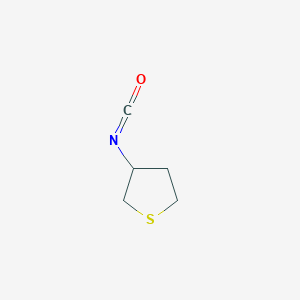
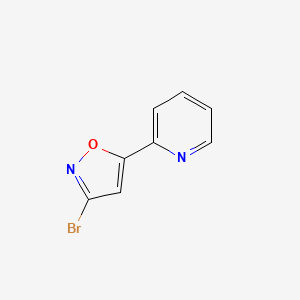
![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)
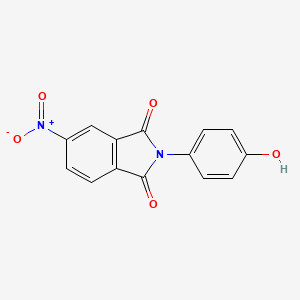



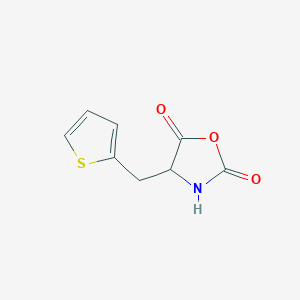
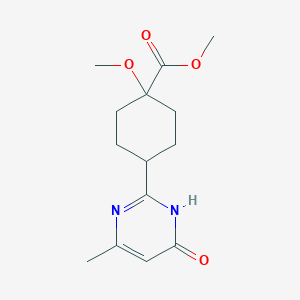
![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
